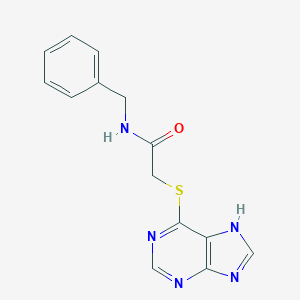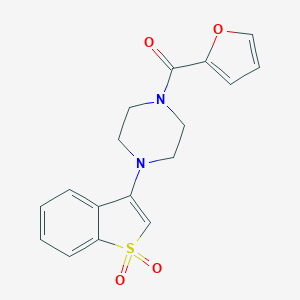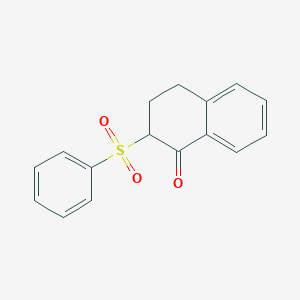![molecular formula C19H15N3O3 B498564 {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid CAS No. 878436-89-6](/img/structure/B498564.png)
{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid” is a compound used for proteomics research . It has a molecular formula of C19H15N3O3 and a molecular weight of 333.34 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol and used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone . A series of pyrano[3,2-h]quinoline derivatives fused to pyrimidine and thiazine moieties were obtained via one-pot three-component condensation of 8-hydroxyquinoline with substituted aromatic aldehydes and malononitrile and ethyl acetoacetate, followed by cyclization with acetic anhydride and ethyl isothiocyanate .Mecanismo De Acción
The mechanism of action of {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid is not fully understood, but it is believed to involve the inhibition of the enzymes acetylcholinesterase (AChE), cyclooxygenase (COX), and lipoxygenase (LOX). By inhibiting these enzymes, this compound is able to block the breakdown of the neurotransmitter acetylcholine, the production of prostaglandins, and the production of leukotrienes, respectively. This leads to a decrease in the levels of these chemicals in the body, which can have a variety of beneficial effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to have anti-inflammatory, anti-oxidant, and anti-allergic effects. It has also been found to have anti-bacterial, anti-viral, and anti-fungal effects. In addition, this compound has been found to have neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid in laboratory experiments include its high solubility in water, its relatively low cost, and its ability to be synthesized in various forms. The main limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been found to be toxic to some cell lines, and it should be used with caution in laboratory experiments.
Direcciones Futuras
The potential future directions for {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid research include further exploration of its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further exploration of its potential applications in organic synthesis and its potential as a biomarker for various diseases could provide valuable insights into the compound. Finally, further exploration of its potential effects on the immune system, its potential effects on the cardiovascular system, and its potential effects on the nervous system could provide valuable information for future research.
Métodos De Síntesis
{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid can be synthesized through a variety of methods, including the direct synthesis from quinoline, the condensation of quinoline with formaldehyde, and the reaction of quinoline with acetic anhydride. The direct synthesis method involves the reaction of quinoline with an alkaline solution of sodium hydroxide, which yields this compound in an aqueous solution. The condensation method involves the reaction of quinoline with formaldehyde in an acidic medium, which yields this compound in a solid form. The reaction of quinoline with acetic anhydride yields this compound in an aqueous solution.
Aplicaciones Científicas De Investigación
Actividad antimalárica
Se sabe que la estructura bisquinolínica del compuesto presenta una potente actividad antimalárica. Los fármacos como la piperaquina y la hidroxipiperaquina, que comparten un marco bisquinolínico similar, son activos contra las cepas de malaria resistentes a la cloroquina. La capacidad del compuesto para formar complejos con la doble hélice del ADN aumenta su potencial como agente antimalárico .
Actividad antiléishmanial
Se ha informado que los derivados de bisquinolina exhiben una significativa actividad antiléishmanial. Esto es particularmente relevante para compuestos como el 1,1-bis-[(5-cloro-8-quinolinil)oxi]metano, lo que sugiere que nuestro compuesto de interés también podría explorarse para su eficacia contra la leishmaniasis .
Propiedades antitumorales
Algunos derivados de bisquinolina han mostrado prometedoras propiedades antitumorales. La interacción con el ADN y la capacidad de interferir con los procesos celulares hacen de estos compuestos candidatos interesantes para la investigación del cáncer y los posibles agentes quimioterapéuticos .
Actividades antimicrobianas y antiprotozoarias
La similitud estructural con otros compuestos bisquinolínicos implica que “{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid” puede poseer actividades antimicrobianas y antiprotozoarias. Estas propiedades son valiosas para el desarrollo de nuevos tratamientos para diversas enfermedades infecciosas .
Inhibición de la ciclooxigenasa-2
Los ácidos quinolinocarboxílicos, un componente estructural clave del compuesto, se han utilizado como inhibidores de la ciclooxigenasa-2. Esta aplicación es significativa en el contexto de los fármacos antiinflamatorios y el tratamiento de afecciones como la artritis .
Inhibición del complejo IGF/IGFBP-3
El compuesto podría servir como inhibidor del complejo IGF/IGFBP-3, que está involucrado en el crecimiento y desarrollo celular. Esta aplicación tiene implicaciones para la investigación de trastornos del crecimiento y el cáncer .
Cada una de estas aplicaciones aprovecha la estructura química única y la actividad biológica de “this compound”. La versatilidad del compuesto para unirse al ADN e interferir con los procesos celulares lo convierte en un objetivo valioso para futuras investigaciones y desarrollo de fármacos. La síntesis de estos compuestos, así como la exploración de su potencial completo, sigue siendo un área activa de investigación científica .
Propiedades
IUPAC Name |
2-[2-(quinolin-8-yloxymethyl)benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-18(24)11-22-15-8-2-1-7-14(15)21-17(22)12-25-16-9-3-5-13-6-4-10-20-19(13)16/h1-10H,11-12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSORGOKQDKICC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498482.png)
![N-(4-methoxy-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498483.png)
![2-[(5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498484.png)
![2-{[3-chloro-2-(1-piperidinyl)phenyl]sulfanyl}-N-(4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B498485.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498487.png)
![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498488.png)
![2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide](/img/structure/B498490.png)



![4-[(5-Methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-2-butyn-1-ol](/img/structure/B498499.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B498500.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498501.png)
![N-(3,4-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498503.png)